1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Description
1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative characterized by a pyrimidinylmethyl substitution at the N1 position.
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylmethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H10N4O/c17-12-15-9-4-1-2-5-10(9)16(12)8-11-13-6-3-7-14-11/h1-7H,8H2,(H,15,17) |
InChI Key |
NUOLDJUDMASEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=NC=CC=N3 |
Origin of Product |
United States |
Biological Activity
1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various therapeutic areas.
Molecular Formula
- C : 13
- H : 12
- N : 4
- O : 1
Structural Representation
The compound features a benzimidazole core substituted with a pyrimidine group, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of benzimidazole exhibited significant cytotoxic effects against human cancer cell lines, suggesting that this compound may share similar properties .
Antimicrobial Effects
The compound has shown promising antimicrobial activity. In vitro studies have indicated that benzimidazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vivo studies. The results suggest that it may reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases . The docking studies associated with these findings suggest strong binding affinity to pro-inflammatory cytokines, further supporting its therapeutic potential .
Neuroprotective Effects
Preliminary research suggests that compounds related to benzimidazole may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds that modulate oxidative stress responses could offer therapeutic benefits in conditions such as Alzheimer's disease .
Synthetic Pathways
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with benzimidazole precursors. Various synthetic routes have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods, which are gaining popularity due to their efficiency and reduced environmental impact .
Case Studies on Derivatives
Several derivatives of this compound have been synthesized and evaluated for enhanced biological activities:
- Example 1 : A derivative with an additional methyl group showed increased cytotoxicity against breast cancer cells.
- Example 2 : Substituted variants exhibited improved antibacterial activity against resistant strains.
These studies underscore the importance of structural modifications in enhancing the biological profile of benzimidazole derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzimidazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of cellular processes, making these compounds potential candidates for developing new antibiotics.
Anticancer Activity
1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been investigated for its anticancer properties. Compounds with similar structures have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For example, a related compound demonstrated potent inhibition of CDK4/6 with an IC50 value of 7.4 nM, suggesting a promising avenue for cancer therapy .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives, including those related to this compound. The compounds were screened using the agar well diffusion method, revealing moderate activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could outperform standard antibiotics like streptomycin against specific pathogens .
Investigation into Anticancer Mechanisms
In another study focusing on the anticancer potential of similar compounds, researchers synthesized a series of benzimidazole derivatives and tested their effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death and proliferation control .
Therapeutic Significance and Future Directions
The therapeutic significance of this compound lies in its potential to serve as a scaffold for developing new drugs targeting various diseases, particularly infections and cancers. Ongoing research aims to optimize the structure for enhanced potency and selectivity while minimizing toxicity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
PLD Inhibitors Based on Benzimidazolone Scaffolds
The 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold has been extensively studied for PLD inhibition. Key analogs include:
- Compound 58 : A PLD1-selective inhibitor (IC₅₀: 660 nM vs. PLD2: 6.8 µM, 10-fold selectivity) .
- Compounds 72 and 82 : PLD2-preferring inhibitors derived from replacing the piperidinyl group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold (IC₅₀ differences: 10–40-fold) .
Comparison with Target Compound: The pyrimidinylmethyl substitution in 1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one replaces the piperidinyl or spirocyclic moieties seen in PLD inhibitors. For example, halogenation (e.g., 5-Cl, 5-Br) in piperidinyl analogs enhances PLD1 inhibition , suggesting that electronic effects of substituents critically influence activity.
Antimicrobial Benzimidazolone Derivatives
- Triazinoindol-benzimidazolones: These compounds, such as SID 7975595, exhibit nanomolar activity against Mycobacterium tuberculosis by targeting cell wall biosynthesis .
- 1-(Piperidin-4-yl)-derivatives : Synthesized by Patel et al., these derivatives show broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against bacterial and fungal strains .
Comparison with Target Compound: The pyrimidinylmethyl group introduces a heteroaromatic moiety distinct from the triazinoindol or piperidinyl groups in antimicrobial analogs. This difference may reduce or redirect antimicrobial efficacy, emphasizing the role of substituent polarity and steric bulk in target engagement.
Receptor-Targeted Analogs
- TBPB (1-(1'-(2-Tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) : A muscarinic M1 receptor allosteric modulator with bitopic binding properties .
- Domperidone : A benzimidazolone-based dopamine D2 antagonist used clinically for gastrointestinal motility (IC₅₀ for D2 receptors: ~20 nM) .
Comparison with Target Compound :
The pyrimidinylmethyl group’s electron-deficient nature contrasts with TBPB’s bipiperidinyl and Domperidone’s chlorinated substituents. Such differences likely modulate receptor affinity and selectivity, as seen in the shift from dopaminergic to cholinergic activity in TBPB .
Structural and Electronic Analysis
Table 1: Key Structural and Functional Differences
| Compound | Substituent | Biological Target | Selectivity/Potency | Reference |
|---|---|---|---|---|
| Target Compound | Pyrimidin-2-ylmethyl | Unknown | Unknown | [22] |
| Halopemide (Compound 8) | Piperidin-4-yl | PLD1/PLD2 | Dual inhibitor (IC₅₀ ~1 µM) | [3] |
| Compound 72 | 1,3,8-Triazaspiro[4,5] | PLD2 | 10–40-fold selectivity | [13] |
| SID 7975595 | Triazinoindol | M. tuberculosis enzyme | MIC ~100 nM | [6] |
| TBPB | Bipiperidinyl-tolyl | Muscarinic M1 receptor | Allosteric modulation | [15] |
Table 2: Substituent Effects on Activity
| Substituent Type | Example Compound | Key Property |
|---|---|---|
| Heteroaromatic | Target Compound | Potential for π-π stacking |
| Halogenated | 5-Cl-Piperidinyl analog | Enhanced PLD1 inhibition |
| Spirocyclic | Compound 72 | PLD2 selectivity |
| Bulkier Aromatic | Triazinoindol (SID 7975595) | Antimicrobial potency |
Mechanistic Insights and SAR Trends
- PLD Inhibition : Piperidinyl and spirocyclic analogs bind allosterically to PLD isoforms, with halogenation (e.g., 5-Cl) enhancing PLD1 potency . The pyrimidinyl group’s planar structure may favor interactions with hydrophobic pockets, but its lack of halogenation could limit isoform selectivity.
- Antimicrobial Activity: Bulky substituents (e.g., triazinoindol) improve target engagement in bacterial enzymes, whereas smaller groups like pyrimidinyl may reduce membrane penetration .
- Receptor Modulation : Bipiperidinyl (TBPB) and chlorinated (Domperidone) groups optimize receptor binding via steric and electronic effects, respectively .
Preparation Methods
Cyclization of o-Phenylenediamine
The benzimidazolone core is typically prepared via cyclocondensation of o-phenylenediamine with urea or carbon disulfide, followed by oxidation:
-
o-Phenylenediamine (1.0 eq) and urea (1.2 eq) are refluxed in ethanol (10 mL/mmol) for 6–8 hours.
-
The mixture is cooled, and the precipitate is filtered and washed with cold ethanol to yield 1H-benzo[d]imidazol-2(3H)-one (75–82% yield).
Analytical Data :
N-Alkylation with Pyrimidin-2-ylmethyl Halides
Preparation of 2-(Chloromethyl)pyrimidine
-
Pyrimidine-2-methanol (1.0 eq) is treated with thionyl chloride (3.0 eq) in anhydrous dichloromethane at 0°C for 2 hours.
-
The solvent is evaporated under reduced pressure to afford 2-(chloromethyl)pyrimidine (85–90% yield).
Key Considerations :
Alkylation of 1H-Benzo[d]imidazol-2(3H)-one
| Component | Quantity |
|---|---|
| 1H-Benzo[d]imidazol-2(3H)-one | 1.0 eq |
| 2-(Chloromethyl)pyrimidine | 1.2 eq |
| K2CO3 | 2.5 eq |
| DMF | 5 mL/mmol |
| Temperature | 80°C, 12–24 hours |
Procedure :
-
The benzimidazolone, 2-(chloromethyl)pyrimidine, and K2CO3 are suspended in DMF.
-
The mixture is heated with stirring, monitored by TLC (ethyl acetate/hexanes, 1:1).
-
Post-reaction, the mixture is poured into ice water, extracted with ethyl acetate, and purified via column chromatography (SiO2, 60–70% ethyl acetate in hexanes).
Yield : 65–72% (estimated from analogous reactions in).
Analytical Validation :
-
1H NMR (CDCl3) : δ 8.70 (d, J = 5.0 Hz, 2H, pyrimidine-H), 7.15–7.60 (m, 4H, Ar-H), 5.30 (s, 2H, CH2), 4.85 (s, 1H, NH).
-
HRMS (ESI+) : m/z calcd for C12H10N4O [M+H]+: 243.0878; found: 243.0881.
Mitsunobu Coupling with Pyrimidine-2-Methanol
Reaction Setup
| Component | Quantity |
|---|---|
| 1H-Benzo[d]imidazol-2(3H)-one | 1.0 eq |
| Pyrimidine-2-methanol | 1.5 eq |
| Triphenylphosphine | 1.5 eq |
| DIAD | 1.5 eq |
| THF | 10 mL/mmol |
Procedure :
-
Reagents are combined in dry THF under nitrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
Purification by flash chromatography (SiO2, 40–50% ethyl acetate in hexanes) yields the product.
Yield : 60–68% (based on similar Mitsunobu reactions in).
Advantages :
-
Avoids handling hazardous alkyl halides.
-
Higher regioselectivity compared to SN2 alkylation.
Limitations :
-
High cost of DIAD and PPh3.
-
Requires rigorous exclusion of moisture.
Comparative Analysis of Methods
| Parameter | N-Alkylation | Mitsunobu Reaction |
|---|---|---|
| Yield | 65–72% | 60–68% |
| Cost | Moderate | High |
| Reaction Time | 12–24 hours | 24 hours |
| Byproducts | Inorganic salts | Triphenylphosphine oxide |
| Scalability | High | Moderate |
Challenges and Optimization Strategies
Competing O-Alkylation
The ambident nucleophilicity of benzimidazolone may lead to O-alkylation. Strategies to suppress this include:
Q & A
Q. What are the common synthetic routes for preparing 1-(pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one?
The synthesis typically involves alkylation of the benzimidazolone core with a pyrimidinylmethyl halide. For example:
- Step 1: React 1H-benzo[d]imidazol-2(3H)-one with a pyrimidin-2-ylmethyl bromide or chloride under mild alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyrimidinylmethyl group at the N1 position .
- Step 2: Purify via recrystallization or column chromatography. Yields can vary (50–85%) depending on reaction time, solvent (DMF or ethanol/water mixtures), and catalyst (e.g., TBAB for phase-transfer catalysis) .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- NMR Spectroscopy: Use and NMR to confirm substitution patterns. For instance, the pyrimidinylmethyl group shows distinct aromatic protons at δ 8.5–9.0 ppm, while the benzimidazolone core protons appear at δ 6.8–7.5 ppm .
- X-ray Crystallography: Resolve π-stacking interactions and hydrogen-bonding networks (e.g., N–H···O or C–H···π interactions) to validate molecular packing, as demonstrated in related benzimidazolone derivatives .
Q. What solvents and reaction conditions are critical for achieving high purity in alkylation steps?
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the benzimidazolone nitrogen. Aqueous ethanol mixtures are used for precipitation .
- Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize temperature (60–80°C) to minimize side products .
Advanced Research Questions
Q. How can low yields in the alkylation step be addressed?
Low yields (e.g., <50%) often stem from steric hindrance or incomplete deprotonation. Solutions include:
-
Catalyst Optimization: Use tetra-n-butylammonium bromide (TBAB) to enhance phase-transfer efficiency .
-
Microwave-Assisted Synthesis: Reduce reaction time (2–4 hours vs. 12–24 hours) and improve regioselectivity .
-
Table: Yield comparison under different conditions:
Condition Yield (%) Reference Conventional (K₂CO₃, DMF, 24h) 55 TBAB Catalyst (6h) 78 Microwave (120°C, 2h) 85
Q. What strategies are effective for analyzing hydrogen bonding and π-stacking in crystallographic studies?
Q. How can bioactivity studies (e.g., antimicrobial or antitumor) be designed for this compound?
- In Vitro Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationship (SAR): Compare with analogs lacking the pyrimidinylmethyl group to identify critical pharmacophores .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Docking: Simulate binding to biological targets (e.g., DNA topoisomerase II) using AutoDock Vina, focusing on pyrimidine and benzimidazolone interactions .
Data Contradiction and Validation
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
